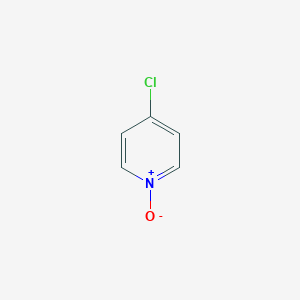

4-Chloropyridine N-oxide

Beschreibung

4-Chloropyridine N-oxide is a heterocyclic compound characterized by a pyridine ring substituted with a chlorine atom at the 4-position and an N-oxide functional group. It serves as a versatile intermediate in organic synthesis, particularly in nucleophilic substitution reactions (e.g., amination, cyanation) due to the electron-withdrawing effect of the N-oxide group, which activates the chlorine atom for displacement . Its synthesis typically involves direct oxidation of 4-chloropyridine or substitution reactions under solvent-free conditions at elevated temperatures (100°C) . Key applications include the preparation of pharmaceuticals, agrochemicals, and functionalized pyridine derivatives .

Eigenschaften

IUPAC Name |

4-chloro-1-oxidopyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClNO/c6-5-1-3-7(8)4-2-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPJVRASYWYOFSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C[N+](=CC=C1Cl)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0041513 | |

| Record name | 4-Chloropyridine 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0041513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1121-76-2 | |

| Record name | Pyridine, 4-chloro-, 1-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1121-76-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloropyridine N-oxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5074 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Chloropyridine 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0041513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloropyridine N-oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.034 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-CHLOROPYRIDINE N-OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F3196UEB9Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Reaction Mechanism and Stoichiometry

The synthesis of 4-chloropyridine N-oxide proceeds via electrophilic oxidation of the pyridine nitrogen atom. mCPBA serves as the oxidizing agent, transferring an oxygen atom to 4-chloropyridine in a dichloromethane solvent system at 0–5°C. The reaction follows second-order kinetics, with a 1.5:1 molar ratio of mCPBA to 4-chloropyridine ensuring complete conversion.

Table 1: Standard Reaction Conditions for this compound Synthesis

| Component | Molecular Formula | Molar Ratio | Quantity (per 100 g 4-chloropyridine) |

|---|---|---|---|

| 4-Chloropyridine | C₅H₄ClN | 1.0 eq | 100 g |

| mCPBA | C₇H₅ClO₃ | 1.5 eq | 172.57 g |

| Dichloromethane | CH₂Cl₂ | 2.4 mL/g | 240 mL |

The exothermic reaction requires controlled addition of mCPBA to maintain temperatures below 5°C, preventing thermal decomposition of the oxidant. Post-reaction thin-layer chromatography (TLC) with a mobile phase of dichloromethane/methanol (10:1) confirms the absence of residual mCPBA.

Workup and Purification Strategy

Post-oxidation, the reaction mixture is concentrated under reduced pressure to remove dichloromethane. Water is introduced to precipitate the byproduct m-chlorobenzoic acid, which is removed via filtration. Adjusting the filtrate pH to 4–5 using dilute hydrochloric acid ensures maximal solubility of this compound while further precipitating impurities.

Table 2: Purification Outcomes for this compound

| Parameter | Value |

|---|---|

| Yield | 95% |

| Purity (LC-MS) | ≥96% |

| Residual Solvent | <0.1% |

The final product is isolated as a pale yellow crystalline solid after vacuum drying, with nuclear magnetic resonance (¹H NMR) confirming the N-oxide structure through characteristic deshielding of the pyridine protons.

Optimization of Reaction Parameters

Temperature and Solvent Effects

Lowering the reaction temperature to 0–5°C minimizes side reactions such as overoxidation or ring chlorination. Dichloromethane’s low polarity and high volatility facilitate rapid mixing and easy removal, making it ideal for large-scale synthesis. Substituting with acetonitrile or tetrahydrofuran (THF) reduces yields by 15–20%, likely due to solvent coordination with mCPBA.

Analytical Characterization

Spectroscopic Validation

¹H NMR (400 MHz, D₂O) of this compound exhibits a downfield shift for H-2 and H-6 protons (δ 8.52 ppm) compared to the parent compound (δ 8.20 ppm), confirming N-oxide formation. LC-MS analysis shows a molecular ion peak at m/z 130.9 [M+H]⁺, consistent with the molecular formula C₅H₄ClNO.

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm resolves this compound at 6.2 minutes, with ≤0.5% impurity peaks.

Industrial-Scale Adaptations

Continuous Flow Synthesis

Pilot-scale reactors employing continuous flow systems reduce reaction times from 24 hours to 45 minutes by enhancing heat transfer and mixing efficiency. This approach achieves 93% yield with 98% purity, demonstrating scalability.

Waste Management

The byproduct m-chlorobenzoic acid is recovered via recrystallization from hot water, achieving 90% purity for reuse in other synthetic processes.

Applications and Derivatives

Analyse Chemischer Reaktionen

Types of Reactions

4-Chloropyridine N-oxide undergoes various chemical reactions, including:

Oxidation: It can act as an oxidizing agent in organic synthesis.

Reduction: It can be reduced back to 4-chloropyridine under specific conditions.

Substitution: The chlorine atom can be substituted by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Catalytic hydrogenation.

Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

Oxidation: Formation of various oxidized derivatives.

Reduction: 4-Chloropyridine.

Substitution: Formation of substituted pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

Synthetic Intermediates

4-Chloropyridine N-oxide is widely used as a synthetic intermediate in the preparation of biologically active compounds. Its ability to undergo nucleophilic substitution reactions allows for the synthesis of various N-substituted pyridine derivatives under solvent-free conditions. This method has been shown to provide an efficient route to these compounds, which are often scarce and valuable in medicinal chemistry .

Case Study: Synthesis of N-Substituted Pyridine N-Oxides

- Method : Displacement reactions using nitrogen nucleophiles.

- Conditions : Solvent-free conditions at elevated temperatures.

- Outcome : Successful synthesis of novel N-substituted pyridine N-oxides with potential biological activity.

Coordination Chemistry

This compound forms coordination complexes with various metal ions, including lanthanides and transition metals. These complexes are studied for their unique properties, such as magnetic susceptibility and electronic spectra, which are crucial for applications in catalysis and material science.

Data Table: Properties of Metal Complexes

| Metal Ion | Complex Type | Key Properties |

|---|---|---|

| Uranyl Chloride | This compound Complex | Studied via IR and electronic spectra |

| Lanthanides | Adducts with 4-Nitro and 4-Chloro Pyridine-N-Oxides | Magnetic susceptibility measurements |

Catalysis

In catalysis, this compound serves as an oxidizing agent and a template for the design of catalysts. Its reactivity allows it to facilitate various chemical transformations, making it a valuable component in synthetic methodologies.

Case Study: Catalytic Applications

- Application : Used as an oxygen source in the preparation of iron complexes.

- Complex : [(N,N′-bis(2-methyl-2-mercaptopropane)-1,5-diazacyclooctane)Fe]2O.

- Findings : The complex exhibited unique catalytic properties, enhancing the efficiency of chemical reactions involving oxygen transfer .

Material Science

Research has indicated that this compound can be utilized in developing new materials, including conductive polymers and coatings. Its chemical structure contributes to the formation of materials with desirable electrical properties.

Potential Applications in Material Science

- Conductive polymers

- Protective coatings

- Composite materials

Emerging studies suggest that derivatives of this compound may possess biological activity, making them candidates for drug development. The compound's structural features allow for modifications that can enhance pharmacological properties.

Case Study: Biological Evaluation

- Research Focus : Evaluation of synthesized derivatives for antimicrobial activity.

- Results : Some derivatives showed promising results against specific bacterial strains.

Wirkmechanismus

The mechanism of action of 4-Chloropyridine N-oxide involves its ability to act as an oxidizing agent. It can transfer oxygen atoms to other molecules, facilitating various oxidation reactions. This property makes it valuable in organic synthesis and other chemical processes .

Vergleich Mit ähnlichen Verbindungen

Reactivity in Nucleophilic Substitution Reactions

The position and nature of substituents on the pyridine N-oxide ring significantly influence reactivity:

Key Findings :

- The 4-position of chlorine in this compound allows for efficient nucleophilic substitution compared to 2-chloro isomers, which face steric challenges .

- Electron-withdrawing groups (e.g., NO₂) enhance electrophilicity but may alter reaction pathways .

- Steric hindrance from methyl groups (e.g., in 4-Chloro-2,3-dimethylpyridine N-oxide) reduces reaction efficiency .

Physical and Chemical Properties

Key Findings :

Key Findings :

Biologische Aktivität

4-Chloropyridine N-oxide (CAS Number: 1121-76-2) is a heterocyclic compound that exhibits a range of biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C₅H₄ClNO |

| Molecular Weight | 129.544 g/mol |

| Density | 1.3 ± 0.1 g/cm³ |

| Melting Point | 160 °C (decomposes) |

| Boiling Point | 310 °C at 760 mmHg |

| Flash Point | 141.3 ± 20.4 °C |

This compound exhibits various biological activities through different mechanisms:

- Antibacterial Activity : Studies have shown that N-oxide derivatives can induce oxidative stress in bacterial cells, leading to DNA damage and cell death. The presence of reactive oxygen species (ROS) plays a crucial role in this process, as demonstrated in experiments with quinoxaline derivatives, where ROS were linked to antibacterial efficacy .

- Antitumor Effects : Heterocyclic N-oxides, including this compound, are being investigated for their potential anticancer properties. They may act by inducing apoptosis in cancer cells or by modulating signaling pathways related to cell growth and survival .

- Neuroprotective Properties : Some studies suggest that compounds like this compound may have neuroprotective effects through the modulation of nitric oxide pathways, which are crucial for neuronal health and function .

Antibacterial Activity

A notable study examined the antibacterial properties of several N-oxide compounds, including this compound. The results indicated that this compound effectively inhibited the growth of various bacterial strains, with a minimum inhibitory concentration (MIC) ranging from 0.39 to 0.78 mg/mL against specific pathogens .

Antitumor Activity

Research has highlighted the potential of this compound as an antitumor agent. In vitro studies demonstrated its ability to induce apoptosis in human cancer cell lines, suggesting a mechanism involving oxidative stress and mitochondrial dysfunction .

Toxicological Studies

The toxicity profile of this compound has been assessed in various animal models. The compound exhibits acute toxicity, with reported LD50 values indicating significant effects on liver and kidney function at higher doses . Furthermore, genotoxicity studies revealed that while some derivatives showed mutagenic potential, this compound itself did not demonstrate mutagenicity in standard assays using Salmonella typhimurium strains .

Q & A

Q. What are the recommended synthetic methods for preparing 4-Chloropyridine N-oxide in high yields?

this compound can be synthesized via nucleophilic substitution or cyanidation reactions. For example:

- Method 1 : Reacting this compound with trimethylsilyl cyanide (TMSCN) and triethylamine (TEA) in acetonitrile under reflux for 48 hours yields 87% product. Key steps include maintaining anhydrous conditions and inert gas purging to prevent side reactions .

- Method 2 : Using N,N-dimethylcarbamoyl chloride in acetonitrile at 20°C for 18 hours achieves 99% yield. Optimize by controlling reagent stoichiometry (1:1.5 molar ratio of substrate to TMSCN) and post-reaction extraction with dichloromethane .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, EN 166-certified safety goggles, and a full-body chemical suit to avoid skin/eye contact .

- Engineering Controls : Use fume hoods or ensure outdoor ventilation to minimize inhalation risks .

- Storage : Store in sealed containers in dry, ventilated areas away from incompatible substances .

- Disposal : Dispose of waste via licensed facilities, adhering to OSHA and EPA guidelines .

Q. How is this compound utilized as an intermediate in pharmaceutical synthesis?

It serves as a precursor for pyridine N-oxide derivatives via cross-coupling reactions. For example:

- Suzuki-Miyaura Coupling : React with arylboronic acids to form biaryl N-oxide structures, which are pharmacophores in kinase inhibitors .

- Medicinal Chemistry Applications : Its electron-deficient ring facilitates substitutions for designing receptor-targeted compounds, such as calix[4]pyrrole receptors .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?

The N-oxide group activates the pyridine ring by increasing electron density at the para position, directing nucleophilic attack to the chlorine-bearing carbon. The chlorine atom acts as a leaving group under basic conditions (e.g., TEA), while polar aprotic solvents like acetonitrile stabilize transition states. Kinetic studies suggest a two-step mechanism: (1) deprotonation of the nucleophile and (2) rate-limiting substitution .

Q. How can computational models predict the mutagenic potential of this compound based on structural alerts?

- SAR Fingerprint Analysis : Use hierarchical substructure searches to compare its aromatic N-oxide moiety against mutagenicity databases. While general aromatic N-oxide alerts are less predictive, subclasses like quindioxin show strong correlations. Tools like Leadscope’s expert-rule models incorporate these alerts to assess DNA reactivity .

- In Silico Tools : Apply QSAR models (e.g., OECD Toolbox) to evaluate electrophilicity and DNA-binding potential, supplemented by molecular docking for adduct formation analysis .

Q. What analytical techniques are critical for characterizing reaction intermediates involving this compound?

- NMR Spectroscopy : Confirm regiochemistry using ¹H NMR (e.g., δ 8.67 ppm for aromatic protons in 4-cyanopyridine N-oxide) .

- Mass Spectrometry (MS) : Detect molecular ions ([M+H]⁺) and fragmentation patterns to verify purity.

- HPLC : Monitor reaction progress with C18 columns and UV detection at 254 nm .

Q. How do solvent polarity and reaction temperature influence the regioselectivity of this compound in cross-coupling reactions?

- Solvent Effects : Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilicity and stabilize charged intermediates, favoring para-substitution. Non-polar solvents may promote side reactions .

- Temperature : Higher temperatures (e.g., reflux at 82°C) accelerate reaction rates but risk decomposition. Lower temperatures (20–25°C) improve selectivity for mono-substituted products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.